molecular formula C17H28Cl2N2O B12314298 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride

7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride

Cat. No.: B12314298
M. Wt: 347.3 g/mol
InChI Key: LDGVACXSGVZWPB-UHFFFAOYSA-N
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Description

7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride is a synthetic compound with a complex molecular structure. It is characterized by the presence of an amino group, a benzyl group, and a spirocyclic framework. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride involves multiple steps. One common method includes the reaction of a benzylamine derivative with a spirocyclic ketone under controlled conditions. The reaction typically requires the use of a strong base and an appropriate solvent to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and benzylamine derivatives. Examples include:

  • 7-Amino-2-benzyl-3-methyl-2-azaspiro[3.4]octan-6-ol
  • 7-Amino-2-benzyl-3-ethyl-2-azaspiro[3.4]octan-6-ol

Uniqueness

The uniqueness of 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride lies in its specific spirocyclic structure and the presence of both amino and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

7-amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride

InChI

InChI=1S/C17H26N2O.2ClH/c1-12(2)16-17(8-14(18)15(20)9-17)11-19(16)10-13-6-4-3-5-7-13;;/h3-7,12,14-16,20H,8-11,18H2,1-2H3;2*1H

InChI Key

LDGVACXSGVZWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2(CC(C(C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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